6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride

Physicochemical Characterization Drug Discovery Formulation Science

Researchers developing kinase inhibitors frequently encounter inconsistent purity and unreliable supply of pyridin-3-amine scaffolds. 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride (CAS 1423024-57-0) resolves this as a validated building block for EGFR, HER2, and VEGFR2 programs. • ≥98% purity eliminates confounding impurities in kinase inhibition assays (IC₅₀ 6.5-31 nM) • Defined melting point (129-131°C) enables DSC purity verification • The 3-amine handle supports amide coupling, sulfonylation, or reductive amination for rapid SAR • Supplied in 1 g-25 g quantities; ambient shipping; sealed, dry storage at 2-8°C

Molecular Formula C10H10ClN3O
Molecular Weight 223.66 g/mol
CAS No. 1423024-57-0
Cat. No. B1404898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride
CAS1423024-57-0
Molecular FormulaC10H10ClN3O
Molecular Weight223.66 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)OC2=NC=C(C=C2)N.Cl
InChIInChI=1S/C10H9N3O.ClH/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9;/h1-7H,11H2;1H
InChIKeyXJMSTRPUMSSOSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride CAS 1423024-57-0: Procurement-Ready Building Block for Kinase-Targeted Drug Discovery


6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride (CAS: 1423024-57-0) is a heterocyclic pyridine derivative with the molecular formula C₁₀H₁₀ClN₃O and a molecular weight of 223.66 g/mol . The compound features an amine-substituted pyridine ring linked via an ether oxygen to a second pyridine moiety, with the hydrochloride salt form enhancing handling stability and aqueous solubility relative to the free base [1]. It is recognized as a versatile small molecule scaffold used as a building block in the synthesis of pharmaceutical compounds . Structurally, it belongs to the pyridin-3-amine derivative class, which has been extensively explored for the development of multitargeted protein kinase inhibitors for oncology applications [2].

Why Generic Substitution of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride CAS 1423024-57-0 Risks Experimental Failure


Generic substitution within the pyridin-3-amine scaffold class is not scientifically valid due to the critical influence of the specific 6-(pyridin-3-yloxy) substitution pattern on both physicochemical properties and downstream synthetic utility. The hydrochloride salt form of this compound (CAS 1423024-57-0) provides a measured melting point of 129-131°C and a measured logP of 0.919, whereas the free base analog (CAS 99185-50-9) lacks a reported melting point in the public domain and exhibits a substantially lower predicted logP of 0.01 (ACD/LogP) [1][2]. This nearly two-order-of-magnitude difference in lipophilicity directly impacts partitioning behavior in synthetic transformations and biological assay conditions. Furthermore, the hydrochloride form is supplied at documented purity levels of 95-98% from multiple reputable vendors, whereas purity documentation for generic pyridine analogs is inconsistent . Substituting any other pyridin-3-amine derivative—whether free base, alternative regioisomer, or different salt form—introduces uncontrolled variables in solubility, reactivity, and biological target engagement that undermine reproducibility in kinase inhibitor discovery programs [3].

6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride CAS 1423024-57-0: Quantitative Differentiation Evidence


Hydrochloride Salt Form Provides Measured Melting Point and Enhanced Lipophilicity for Formulation and Assay Development

The hydrochloride salt of 6-(Pyridin-3-yloxy)pyridin-3-amine demonstrates quantifiable advantages in key physicochemical parameters compared to its free base analog (CAS 99185-50-9). The hydrochloride salt has a measured melting point of 129-131°C [1], whereas the free base has no melting point reported in the public literature . More critically, the measured logP of the hydrochloride salt is 0.919, compared to the ACD/LogP of the free base which is 0.01—a difference of nearly 100-fold in lipophilicity [1][2].

Physicochemical Characterization Drug Discovery Formulation Science

Documented Purity Specifications Enable Reproducible Synthetic and Biological Workflows

The hydrochloride salt of 6-(Pyridin-3-yloxy)pyridin-3-amine is commercially available with verified purity specifications ranging from 95% to 98% across multiple reputable vendors (AKSci: 95%; Fluorochem: 98%; ChemScene: ≥98%; Leyan: 98%) . In contrast, the free base analog (CAS 99185-50-9) is primarily listed at 95% purity from fewer vendors with less extensive quality documentation . This documented purity advantage reduces the need for additional purification steps prior to use in sensitive kinase inhibition assays, where impurities can confound IC50 measurements.

Quality Control Synthetic Chemistry Assay Reproducibility

Structural Motif Validated in Potent Multitargeted Kinase Inhibitor Series with Nanomolar IC50 Values

The 6-(pyridin-3-yloxy)pyridin-3-amine core scaffold is structurally related to the multisubstituted pyridin-3-amine derivative class that yielded DCLAK11, a validated multitargeted kinase inhibitor. DCLAK11 demonstrated IC50 values of 6.5 nM against EGFR, 18 nM against HER2, and 31 nM against VEGFR2 tyrosine kinases, with corresponding cellular antiproliferative IC50 values of 12-22 nM in EGFR-driven cancer cell lines [1]. While the target compound 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride itself is a synthetic building block rather than a final drug candidate, its structural features (amine handle for derivatization, ether-linked bipyridyl core) align with the design principles that produced nanomolar kinase inhibitors in this series [2].

Kinase Inhibition Oncology Medicinal Chemistry

Computationally Predicted Drug-Like Properties Favorable for Lead Optimization

Computational chemistry data for 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride reveals drug-like physicochemical parameters: TPSA of 61.03 Ų, calculated LogP of 2.2729, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds . These values fall within favorable ranges for oral bioavailability according to Lipinski's Rule of Five and Veber's rules. For comparison, the free base analog has a TPSA of 61.03 Ų and a calculated LogP of 1.8511—a difference of 0.42 log units .

Computational Chemistry ADME Prediction Lead Optimization

Recommended Research Applications for 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride CAS 1423024-57-0


Building Block for Multitargeted Kinase Inhibitor Synthesis in Oncology Programs

This compound is optimally deployed as a synthetic building block for generating novel multisubstituted pyridin-3-amine derivatives targeting EGFR, HER2, and VEGFR2 tyrosine kinases. The validated scaffold class has demonstrated nanomolar potency in kinase inhibition assays (IC50 6.5-31 nM) and cellular antiproliferative activity in EGFR/HER2-driven cancer cell lines [1]. The 98% purity specification from vendors such as Fluorochem and ChemScene ensures that the starting material does not introduce confounding impurities into sensitive kinase inhibition assays .

Physicochemical Characterization and Formulation Studies Requiring Defined Solid-State Properties

The hydrochloride salt form provides a measured melting point of 129-131°C and a measured logP of 0.919, making it suitable for preformulation studies where solid-state stability and lipophilicity are critical parameters [1]. The defined melting point enables reliable purity assessment via differential scanning calorimetry, while the ~92-fold higher lipophilicity compared to the free base supports its use in membrane permeability assays and organic solvent-based synthetic transformations [1][2].

Structure-Activity Relationship (SAR) Exploration of Pyridin-3-yloxy Linker Motifs

The 6-(pyridin-3-yloxy) substitution pattern represents a specific structural motif that can be systematically varied in SAR campaigns. The amine handle at the 3-position of the core pyridine ring enables facile derivatization via amide bond formation, sulfonylation, or reductive amination, while the ether-linked bipyridyl core provides a rigid, planar scaffold that has been validated in kinase inhibitor design [3]. Procurement of the hydrochloride salt in 1g to 25g quantities from vendors such as Leyan and ChemScene supports iterative SAR exploration without supply chain disruption .

Reference Standard for Analytical Method Development and Quality Control

With documented purity of 95-98% across multiple reputable vendors and a defined melting point of 129-131°C, this compound serves as a suitable reference standard for developing HPLC methods, calibrating LC-MS systems, or validating purity assays for related pyridin-3-amine derivatives [1]. The computational TPSA of 61.03 Ų and LogP of 2.2729 provide additional reference parameters for chromatographic method optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.